molecular formula C16H18N4O2S B12940445 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 852681-12-0

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B12940445
CAS No.: 852681-12-0
M. Wt: 330.4 g/mol
InChI Key: FMCDJFGRDIVKSU-UHFFFAOYSA-N
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Description

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound featuring a benzimidazole core, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyridine-imidazole core. This is followed by sulfonation using sulfonyl chloride under basic conditions to introduce the sulfonamide group. The final step involves the alkylation of the nitrogen atoms with ethyl and dimethyl groups using alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to its combination of a benzimidazole core, pyridine ring, and sulfonamide group. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

852681-12-0

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-ethyl-N,N-dimethyl-2-pyridin-2-ylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-4-20-15-9-8-12(23(21,22)19(2)3)11-14(15)18-16(20)13-7-5-6-10-17-13/h5-11H,4H2,1-3H3

InChI Key

FMCDJFGRDIVKSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CC=CC=N3

Origin of Product

United States

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